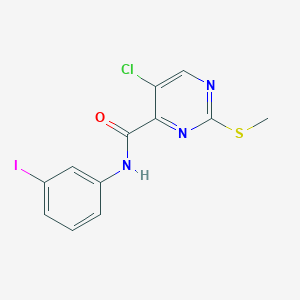
5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, iodine, and a methylthio group.
Preparation Methods
The synthesis of 5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The chlorine, iodine, and methylthio groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while iodination can be performed using iodine and a suitable oxidizing agent.
Final Coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group, which can be achieved through amide bond formation using reagents like carbodiimides.
Chemical Reactions Analysis
5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding amides.
Scientific Research Applications
5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
5-chloro-N-(3-iodophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can be compared with similar compounds such as:
5-chloro-N-(3-iodophenyl)-2-(methylthio)-4-pyrimidinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
5-chloro-N-(3-iodophenyl)-2-(methylthio)-4-pyrimidinecarboxylic acid: Similar structure but with a carboxylic acid group.
5-chloro-N-(3-iodophenyl)-2-(methylthio)-4-pyrimidinecarboxaldehyde: Similar structure but with a carboxaldehyde group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClIN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-3-7(14)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGRSRRCNCQJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClIN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B4229110.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B4229130.png)
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229140.png)
![Ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4229144.png)
![N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B4229166.png)
![N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4229168.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4229172.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B4229184.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(2-phenylethylamino)phenyl]methanone](/img/structure/B4229187.png)
![6-methyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4229188.png)
![N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4229203.png)
![4-[2-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4229206.png)
![2-(4-morpholinyl)-5-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4229209.png)
![3-{5-phenyl-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4229212.png)
